molecular formula C10H11NO3 B8572850 4-(Hydroxyimino)-4-phenylbutanoic acid

4-(Hydroxyimino)-4-phenylbutanoic acid

Cat. No. B8572850
M. Wt: 193.20 g/mol
InChI Key: QEBFDSLTQPOGBG-UHFFFAOYSA-N
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Patent
US07427632B2

Procedure details

To a solution of 4-oxo-4-phenylbutyric acid (1.0 g, 5.3 mmol) in 50 mL of EtOH was added hydroxylamine hydrochloride (742 mg, 11 mmol) and sodium acetate (1.8 g, 21 mmol). The reaction flask was heated at 80° C. for 4 h and was then cooled to room temperature. Addition of water and filtration of the resultant precipitate afforded, after recrystallization (10:1 chloroform:hexane), 620 mg (60%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
742 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:3][CH2:4][C:5]([OH:7])=[O:6].Cl.[NH2:15][OH:16].C([O-])(=O)C.[Na+].O>CCO>[N:15](=[C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:3][CH2:4][C:5]([OH:7])=[O:6])[OH:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C(CCC(=O)O)C1=CC=CC=C1
Name
Quantity
742 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
afforded
CUSTOM
Type
CUSTOM
Details
after recrystallization (10:1 chloroform:hexane), 620 mg (60%) of the title compound

Outcomes

Product
Name
Type
Smiles
N(O)=C(CCC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.